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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B11864939 Get Quote

Technical Guide: BOC-NH-PEG2-propene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BOC-NH-PEG2-propene, a

bifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This

document details its physicochemical properties, provides detailed experimental protocols for

its synthesis and application, and illustrates its role in the broader context of Proteolysis

Targeting Chimeras (PROTACs).

Core Properties of BOC-NH-PEG2-propene
BOC-NH-PEG2-propene, systematically named tert-Butyl (2-(2-

(allyloxy)ethoxy)ethyl)carbamate, is a versatile chemical tool. It features a tert-butoxycarbonyl

(BOC) protected amine, a short polyethylene glycol (PEG) spacer to enhance solubility, and a

terminal propene (allyl) group for subsequent chemical modification.

Quantitative Data Summary
The fundamental physicochemical properties of BOC-NH-PEG2-propene are summarized in

the table below.
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Property Value

Molecular Formula C₁₂H₂₃NO₄

Molecular Weight 245.32 g/mol

CAS Number 2410236-85-8

Appearance Colorless to pale yellow oil

Solubility Soluble in most organic solvents

Experimental Protocols
Detailed methodologies for the synthesis of BOC-NH-PEG2-propene and its application in

bioconjugation are provided below. These protocols are intended as a guide and may require

optimization based on specific laboratory conditions and reagents.

Protocol 1: Synthesis of BOC-NH-PEG2-propene
The synthesis of BOC-NH-PEG2-propene can be achieved in a two-step process involving the

synthesis of the amine precursor followed by its protection with a BOC group.

Step 1: Synthesis of 2-(2-(allyloxy)ethoxy)ethan-1-amine

This procedure outlines the synthesis of the amine precursor from 2-(2-chloroethoxy)ethanol.

Materials: 2-(2-chloroethoxy)ethanol, Allyl alcohol, Sodium hydride (60% dispersion in

mineral oil), Anhydrous Tetrahydrofuran (THF), Sodium azide (NaN₃), Dimethylformamide

(DMF), Lithium aluminum hydride (LiAlH₄), Diethyl ether, Distilled water, Sodium sulfate

(Na₂SO₄).

Procedure:

Allylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C,

add a solution of 2-(2-chloroethoxy)ethanol (1.0 eq) in THF dropwise. After the addition is

complete, add allyl alcohol (1.1 eq) and allow the reaction to warm to room temperature

and stir overnight.
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Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous

layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(2-

(allyloxy)ethoxy)ethan-1-ol.

Azidation: Dissolve the resulting alcohol in DMF and add sodium azide (1.5 eq). Heat the

reaction mixture to 80 °C and stir for 24 hours. After cooling to room temperature, pour the

reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic

layers with brine, dry over Na₂SO₄, and concentrate to give 1-(2-(allyloxy)ethoxy)-2-

azidoethane.

Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous

diethyl ether at 0 °C, add a solution of the azide in diethyl ether dropwise. Allow the

reaction to warm to room temperature and stir for 4 hours.

Quenching and Purification: Carefully quench the reaction by the sequential addition of

water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with

diethyl ether. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure to

obtain 2-(2-(allyloxy)ethoxy)ethan-1-amine.

Step 2: BOC-Protection of 2-(2-(allyloxy)ethoxy)ethan-1-amine[1][2]

This protocol describes the standard procedure for the protection of the primary amine with a

BOC group.

Materials: 2-(2-(allyloxy)ethoxy)ethan-1-amine, Di-tert-butyl dicarbonate (Boc₂O),

Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate

(NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.

Add triethylamine (1.2 eq) to the solution.

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room

temperature.[1]
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.[1]

Extract the product with DCM (3x).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.[1]

Purify the crude product by column chromatography on silica gel to yield pure BOC-NH-
PEG2-propene.

Protocol 2: Application in PROTAC Synthesis - A
Conceptual Workflow
The terminal propene group of BOC-NH-PEG2-propene can be functionalized, for example,

via thiol-ene click chemistry, to conjugate a ligand for a target protein. After deprotection of the

BOC group, a second ligand for an E3 ubiquitin ligase can be attached, thus forming a

PROTAC.

Step 1: Functionalization of the Propene Group: React BOC-NH-PEG2-propene with a thiol-

containing ligand for the protein of interest in the presence of a photoinitiator and UV light.

Step 2: BOC Deprotection: Remove the BOC protecting group using trifluoroacetic acid

(TFA) in DCM to reveal the primary amine.

Step 3: E3 Ligase Ligand Conjugation: Couple the exposed amine with an activated

carboxylic acid of an E3 ligase ligand (e.g., using HATU or HOBt/EDC coupling reagents) to

form the final PROTAC molecule.

Role in Targeted Protein Degradation
BOC-NH-PEG2-propene is a key building block for the synthesis of PROTACs. PROTACs are

heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-

proteasome system, to selectively degrade target proteins.
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PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation

of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This

proximity induces the ubiquitination of the target protein, marking it for degradation by the

proteasome.
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Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a logical progression from design and synthesis

to cellular evaluation.
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1. PROTAC Design
(Target, E3 Ligase, Linker)

2. Chemical Synthesis
(e.g., using BOC-NH-PEG2-propene)

3. In Vitro Validation
(Binding Assays, Ternary Complex Formation)

4. Cellular Assays
(Degradation, Viability)

5. Lead Optimization
(Structure-Activity Relationship)

6. In Vivo Studies
(Animal Models)

Click to download full resolution via product page

Caption: A typical workflow for PROTAC drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11864939#molecular-weight-of-boc-nh-peg2-
propene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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